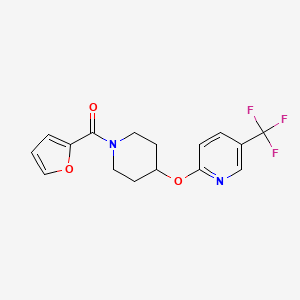

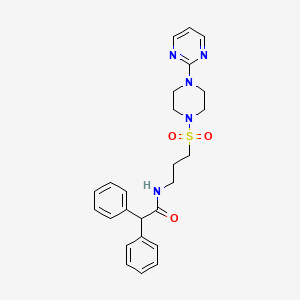

![molecular formula C20H23N3O2S B2390467 N-(2,3-dimetilciclohexil)-9-metil-4-oxo-4H-pirido[1,2-a]tieno[2,3-d]pirimidin-2-carboxamida CAS No. 1212402-82-8](/img/structure/B2390467.png)

N-(2,3-dimetilciclohexil)-9-metil-4-oxo-4H-pirido[1,2-a]tieno[2,3-d]pirimidin-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine scaffolds has been described using a variety of methods . The synthesis of thienopyrimidine derivatives can be achieved using two main strategies: either pyrimidine ring closure in aminothiophene derivatives or thiophene ring closure in pyrimidine derivatives .Molecular Structure Analysis

Thienopyrimidines exist in three distinct isomeric forms . They are structurally similar to adenine, the purine base that is found in both DNA and RNA .Chemical Reactions Analysis

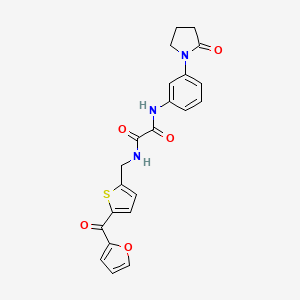

Thienopyrimidines are known for their broad range of medical applications such as anticancer, anti-inflammatory, anti-microbial, and CNS protective agents . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Aplicaciones Científicas De Investigación

- El compuesto 12e surgió como el más prometedor, con una notable actividad antitumoral contra las células SU-DHL-6, WSU-DLCL-2 y K562. También exhibió baja toxicidad contra las células HEK-293T .

- Estos compuestos fueron seleccionados por su afinidad hacia las quinasas, que desempeñan funciones cruciales en la señalización celular y la proliferación .

Actividad Antitumoral

Inhibición de Quinasa

Orientación a VEGFR-2

Mecanismo De Acción

Target of Action

The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, differentiation, and apoptosis .

Mode of Action

The compound acts as an inhibitor of the EZH2 enzyme . It binds to the enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a process that controls gene expression. When EZH2 is inhibited, the methylation pattern of histones is altered, leading to changes in the expression of various genes .

Result of Action

The inhibition of EZH2 by this compound leads to changes in gene expression, which can have various effects at the molecular and cellular levels . For instance, it can induce apoptosis (cell death) in certain types of cancer cells . It can also inhibit the migration of these cells, preventing them from spreading .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,3-dimethylcyclohexyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-11-6-4-8-15(13(11)3)21-18(24)16-10-14-19(26-16)22-17-12(2)7-5-9-23(17)20(14)25/h5,7,9-11,13,15H,4,6,8H2,1-3H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDBOTKYKDTHSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)NC(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide](/img/structure/B2390389.png)

![N-(3-fluoro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2390390.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2390391.png)

![3-(4-methoxyphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2390394.png)

![4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390399.png)

![N-(3-cyanophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390402.png)

![[(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine](/img/structure/B2390406.png)